molecular formula C5H12ClNO B8192109 (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride

Cat. No.: B8192109
M. Wt: 137.61 g/mol
InChI Key: CFFLXBUMALVKSD-TYSVMGFPSA-N
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Description

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the chiral centers at the 2 and 3 positions of the pyrrolidine ring imparts unique stereochemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and hydroxyl groups at the appropriate positions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the resolution of enantiomers to obtain the desired (2R,3R) configuration.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the methyl and hydroxyl groups.

    Prolinol: A related compound with a hydroxyl group at the 2-position.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2R,3R)-2-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFLXBUMALVKSD-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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